molecular formula C12H16O4 B14621945 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- CAS No. 58443-27-9

3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy-

Cat. No.: B14621945
CAS No.: 58443-27-9
M. Wt: 224.25 g/mol
InChI Key: FDAKMAMOLDGYEK-UHFFFAOYSA-N
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Description

3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- is a heterocyclic organic compound that features a benzodioxocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives, which undergo enzymatic cyclization using pre-treated baker’s yeast cells . This method is eco-friendly and allows for the rapid one-pot assembly of the heterocyclic compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and biocatalysis are often employed to ensure efficient and sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn affect the biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxocin derivatives and related heterocyclic systems such as:

Uniqueness

What sets 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- apart from similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties

Properties

CAS No.

58443-27-9

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2,5-dimethoxy-1,2,5,6-tetrahydro-3,4-benzodioxocine

InChI

InChI=1S/C12H16O4/c1-13-11-7-9-5-3-4-6-10(9)8-12(14-2)16-15-11/h3-6,11-12H,7-8H2,1-2H3

InChI Key

FDAKMAMOLDGYEK-UHFFFAOYSA-N

Canonical SMILES

COC1CC2=CC=CC=C2CC(OO1)OC

Origin of Product

United States

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